molecular formula C7H12N2O B13683657 2-Amino-1-(1-methyl-3-pyrrolyl)ethanol

2-Amino-1-(1-methyl-3-pyrrolyl)ethanol

Cat. No.: B13683657
M. Wt: 140.18 g/mol
InChI Key: SCMMUVJLKBEIBM-UHFFFAOYSA-N
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Description

2-Amino-1-(1-methyl-3-pyrrolyl)ethanol is a compound that features both an amino group and a hydroxyl group attached to an ethyl chain, with a pyrrole ring substituted with a methyl group. This compound is of interest due to its unique structure, which combines the properties of alcohols, amines, and heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-methyl-3-pyrrolyl)ethanol can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3-pyrrolecarboxaldehyde with an appropriate amine under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

For industrial production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-methyl-3-pyrrolyl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-1-(1-methyl-3-pyrrolyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-1-(1-methyl-3-pyrrolyl)ethanol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The pyrrole ring can interact with aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar in structure but lacks the pyrrole ring.

    1-Amino-2-propanol: Another similar compound but with different substitution patterns.

Uniqueness

2-Amino-1-(1-methyl-3-pyrrolyl)ethanol is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and enhances the compound’s versatility in various applications.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-amino-1-(1-methylpyrrol-3-yl)ethanol

InChI

InChI=1S/C7H12N2O/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5,7,10H,4,8H2,1H3

InChI Key

SCMMUVJLKBEIBM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C(CN)O

Origin of Product

United States

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